molecular formula C22H22O11 B1683528 Yuanhuanin CAS No. 83133-14-6

Yuanhuanin

Cat. No.: B1683528
CAS No.: 83133-14-6
M. Wt: 462.4 g/mol
InChI Key: ZXVSQQSRCKKYLS-MIUGBVLSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Yuanhuanin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves collecting the flowering aerial parts of the plant, followed by ethanol extraction and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Daphne species. The process involves harvesting the plant material, drying, and then using solvents like ethanol to extract the active compounds. The extract is then purified using techniques such as chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Yuanhuanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other flavonoid compounds.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

    Medicine: Yuanhuanin has shown promise as an anti-inflammatory and anticancer agent.

Mechanism of Action

Yuanhuanin exerts its effects through several mechanisms:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer: this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Yuanhuacin
  • Yuanhuadin
  • Yuanhuafin
  • Yuanhuagin
  • Yuanhuajin
  • Yuanhualin
  • Yuanhuamin
  • Yuanhuapin
  • Yuanhuatin

Uniqueness

Yuanhuanin is unique among its analogues due to its distinct flavonoid structure, which contributes to its specific biological activities. While other compounds in the series, such as yuanhuacin and yuanhuadin, also exhibit anticancer properties, this compound’s unique structure allows it to interact with different molecular targets, making it a valuable compound for further research .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-10-5-15-18(13(26)7-14(31-15)9-2-3-11(24)12(25)4-9)16(6-10)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVSQQSRCKKYLS-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003149
Record name 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83133-14-6
Record name Yuanhuanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083133146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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